molecular formula C8H7ClINO B11746067 1-(2-Amino-4-chloro-5-iodophenyl)ethanone

1-(2-Amino-4-chloro-5-iodophenyl)ethanone

Cat. No.: B11746067
M. Wt: 295.50 g/mol
InChI Key: WNXRSBFIJUGBJG-UHFFFAOYSA-N
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Description

1-(2-Amino-4-chloro-5-iodophenyl)ethanone is an organic compound with the molecular formula C8H7ClINO It is a halogenated aromatic ketone, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-chloro-5-iodophenyl)ethanone can be achieved through several methods. One common approach involves the Friedländer reaction, where 1-(2-amino-5-iodophenyl)ethanone is reacted with ethyl 4-chloro-3-oxobutanoate in the presence of chlorotrimethylsilane (TMSCl) as a promoter . The reaction is typically carried out under reflux conditions, followed by purification through column chromatography to obtain the desired product in good yield.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of 2-amino-5-iodobenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with ethyl acetate and magnesium chloride under controlled conditions . This method offers high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-chloro-5-iodophenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., HNO3/H2SO4) and halogenating agents (e.g., Br2/FeBr3).

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly employed.

Major Products Formed

    EAS: Products include nitro, bromo, or other substituted derivatives of the original compound.

    NAS: Products include substituted phenyl ethanones with various nucleophiles.

    Cross-Coupling: Products include biaryl compounds and other complex structures.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-chloro-5-iodophenyl)ethanone involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-4-chloro-5-iodophenyl)ethanone is unique due to the combination of amino, chloro, and iodo substituents, which confer distinct reactivity and versatility in various chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H7ClINO

Molecular Weight

295.50 g/mol

IUPAC Name

1-(2-amino-4-chloro-5-iodophenyl)ethanone

InChI

InChI=1S/C8H7ClINO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,11H2,1H3

InChI Key

WNXRSBFIJUGBJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)Cl)I

Origin of Product

United States

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